2-(4-Chlorophenyl)quinoline

Antioxidant DPPH Assay Free Radical Scavenging

2-(4-Chlorophenyl)quinoline (CAS 24698-70-2) is a synthetic heterocyclic small molecule (C₁₅H₁₀ClN, MW 239.70 g/mol) classified as a 2-arylquinoline. Its structure features a quinoline bicyclic core substituted with a 4-chlorophenyl group at the C-2 position, a motif that critically influences electronic distribution, lipophilicity, and target-binding interactions relative to other 2-arylquinoline congeners.

Molecular Formula C15H10ClN
Molecular Weight 239.70 g/mol
CAS No. 24698-70-2
Cat. No. B12531300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)quinoline
CAS24698-70-2
Molecular FormulaC15H10ClN
Molecular Weight239.70 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H10ClN/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H
InChIKeyGXFBUBKTTCNIRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)quinoline (CAS 24698-70-2): A Core Scaffold for Differentiated Bioactivity in Quinoline-Based Drug Discovery Programs


2-(4-Chlorophenyl)quinoline (CAS 24698-70-2) is a synthetic heterocyclic small molecule (C₁₅H₁₀ClN, MW 239.70 g/mol) classified as a 2-arylquinoline . Its structure features a quinoline bicyclic core substituted with a 4-chlorophenyl group at the C-2 position, a motif that critically influences electronic distribution, lipophilicity, and target-binding interactions relative to other 2-arylquinoline congeners [1]. Unlike simpler quinoline building blocks, the 4-chlorophenyl substituent at the C-2 position positions this compound as a versatile intermediate for generating bioactive derivatives with demonstrable activity in anticancer, antioxidant, and antileishmanial programs [2].

Why 2-(4-Chlorophenyl)quinoline Cannot Be Replaced by Generic 2-Phenylquinoline or Other 2-Arylquinoline Analogs in Lead Optimization


Generic substitution within the 2-arylquinoline class is not supported by experimental data. A head-to-head comparative study of structurally related analogs reveals that the nature of the substituent on the 2-phenyl ring dictates bioactivity profiles across multiple assay systems. For instance, replacing the 4-chlorophenyl group of a key derivative with a 4-methoxyphenyl group results in a 4.1-fold improvement in antioxidant activity (IC₅₀ 136.56 ng/mL vs. 562 ng/mL), yet simultaneously diminishes selectivity in the cytotoxicity assay [1]. This divergent activity profile confirms that the 4-chlorophenyl motif cannot be interchanged with other 2-aryl groups without fundamentally altering the pharmacological fingerprint, making targeted procurement of the specific 2-(4-chlorophenyl)quinoline scaffold essential for reproducible SAR studies.

Head-to-Head Quantitative Differentiation of 2-(4-Chlorophenyl)quinoline-Derived Chemotypes Against the Closest 2-Arylquinoline Comparator (M1)


DPPH Free Radical Scavenging: 4.1-Fold Superiority of 4-Chlorophenyl Derivative Over 4-Methoxyphenyl Congener

The 2-(4-chlorophenyl)-substituted quinoline derivative M3 (2-(4-chlorophenyl)-6-hydroxyquinoline-4-carboxylic acid) demonstrated a markedly enhanced DPPH free radical scavenging capacity compared to its 4-methoxyphenyl counterpart M1. M3 achieved an IC₅₀ of 136.56 ng/mL, representing a 4.1-fold increase in potency over M1's IC₅₀ of 562 ng/mL [1].

Antioxidant DPPH Assay Free Radical Scavenging

Cytotoxicity Against HCT-116 Colon Cancer Cells: 4.1-Fold Enhancement of 4-Chlorophenyl Over 4-Methoxyphenyl Derivative

In direct cytotoxicity assessment against HCT-116 colon cancer cells, the 4-chlorophenyl-bearing M3 derivative exhibited an IC₅₀ of 15.3 μg/mL, which is 4.1-fold more potent than the 62.5 μg/mL recorded for the 4-methoxyphenyl analog M1 [1]. A similar differential was observed in HepG2 hepatocellular carcinoma cells, where M3's IC₅₀ of 43.62 μg/mL outperformed M1's 88.6 μg/mL by approximately 2-fold [1].

Anticancer Cytotoxicity Colon Cancer HCT-116

Antileishmanial Selectivity: 4-Chlorophenyl Substitution Modulates Potency Relative to 4-Methoxyphenyl Analog

In brine shrimp lethality and antileishmanial assays, the 4-chlorophenyl derivative M3 and the 4-methoxyphenyl derivative M1 exhibited divergent selectivity profiles. M3 showed an IC₅₀ of 139.2 ng/mL in the brine shrimp assay vs. 530.142 ng/mL against Leishmania, yielding a selectivity index (SI) of approximately 3.8. In contrast, M1 displayed greater potency against brine shrimp (IC₅₀ 81.98 ng/mL) alongside a lower antileishmanial IC₅₀ of 336.64 ng/mL (SI ≈ 4.1) [1]. While M3 is less potent against Leishmania in absolute terms, its higher general cytotoxicity threshold (139.2 vs. 81.98 ng/mL) indicates a distinct toxicity profile that may be advantageous for applications where host-cell tolerability is paramount.

Antileishmanial Selectivity Neglected Tropical Disease

High-Value Application Scenarios for 2-(4-Chlorophenyl)quinoline and Its Derivatives in Drug Discovery


Colorectal Cancer Lead Optimization Programs

The 4.1-fold enhanced cytotoxicity against HCT-116 colon cancer cells (IC₅₀ 15.3 μg/mL for M3 vs. 62.5 μg/mL for the 4-methoxyphenyl analog) positions 2-(4-chlorophenyl)quinoline-derived chemotypes as privileged starting points for colorectal cancer drug discovery. Medicinal chemistry teams should prioritize this scaffold when the HCT-116 cell line is part of the primary screening cascade, as the 4-chlorophenyl substitution provides a potency advantage that may reduce the number of optimization cycles required to achieve target candidate profiles [1].

Oxidative Stress-Related Disease Models Requiring Potent Radical Scavengers

With a DPPH IC₅₀ of 136.56 ng/mL—4.1-fold more potent than the matched 4-methoxyphenyl analog—2-(4-chlorophenyl)quinoline derivatives are suited for in vitro oxidative stress models where low-nanogram-level radical scavenging is required. This potency translates to lower compound consumption per assay, reducing procurement costs in high-throughput antioxidant screening campaigns [1].

SAR Studies Investigating Halogen Effects on Quinoline Bioactivity

For structure-activity relationship (SAR) studies systematically mapping the effect of C-2 phenyl substituents on quinoline bioactivity, the 4-chlorophenyl congener serves as an essential comparator alongside fluoro, methoxy, and unsubstituted phenyl variants. The quantitative divergence observed between 4-Cl (M3) and 4-OMe (M1) across antioxidant, anticancer, and toxicity assays provides a robust dataset for computational QSAR model building and pharmacophore refinement [1].

Building Block for Custom Quinoline-4-Carboxylic Acid Libraries

As demonstrated by the synthesis of M3 (2-(4-chlorophenyl)-6-hydroxyquinoline-4-carboxylic acid) via aldehyde–pyruvic acid condensation, 2-(4-chlorophenyl)quinoline is a versatile precursor for constructing quinoline-4-carboxylic acid libraries via straightforward synthetic elaboration [1]. Compound management groups supporting multiple medicinal chemistry projects can leverage a single procurement of this scaffold to serve distinct programs targeting cancer, leishmaniasis, and oxidative stress simultaneously, maximizing inventory utilization efficiency [1].

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